molecular formula C16H12N4O3 B5911249 N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide

N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide

Cat. No. B5911249
M. Wt: 308.29 g/mol
InChI Key: CNSBVLDLBBVAKM-ZDLGFXPLSA-N
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Description

N-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide, also known as NBIC, is a synthetic compound that belongs to the family of indole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. NBIC has been found to possess various biological activities, including anticancer, antifungal, and antibacterial properties.

Scientific Research Applications

N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities, including anticancer, antifungal, and antibacterial properties. Several studies have reported the cytotoxic effects of this compound against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to inhibit the growth of several fungal and bacterial strains, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide is not fully understood. However, several studies have suggested that it exerts its biological activities by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound has also been found to inhibit the activity of various enzymes, such as topoisomerase II and histone deacetylase, which are involved in the regulation of DNA replication and gene expression.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In addition, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also soluble in a wide range of solvents, making it suitable for various biological assays. However, this compound has some limitations for lab experiments. It has poor water solubility, which may limit its bioavailability in vivo. In addition, this compound may exhibit cytotoxic effects at high concentrations, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the research on N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cancer cells. Secondly, the pharmacokinetics and pharmacodynamics of this compound need to be investigated to determine its potential for clinical applications. Thirdly, the development of novel formulations of this compound, such as nanoparticles or liposomes, may improve its bioavailability and therapeutic efficacy. Fourthly, the combination of this compound with other anticancer agents may enhance its cytotoxic effects and reduce the risk of drug resistance. Finally, the investigation of the potential side effects and toxicity of this compound in vivo is necessary for the development of safe and effective therapeutic strategies.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It possesses various biological activities, including anticancer, antifungal, and antibacterial properties. This compound has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. It has also been found to exhibit anti-inflammatory and analgesic properties. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, including the elucidation of its mechanism of action, investigation of its pharmacokinetics and pharmacodynamics, and development of novel formulations and combination therapies.

Synthesis Methods

The synthesis of N'-(3-nitrobenzylidene)-1H-indole-7-carbohydrazide involves the reaction of 3-nitrobenzaldehyde and 1H-indole-7-carbohydrazide in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The yield of this compound can be improved by optimizing the reaction conditions, such as the molar ratio of reactants, reaction time, and temperature.

properties

IUPAC Name

N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c21-16(14-6-2-4-12-7-8-17-15(12)14)19-18-10-11-3-1-5-13(9-11)20(22)23/h1-10,17H,(H,19,21)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSBVLDLBBVAKM-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)C(=O)N/N=C\C3=CC(=CC=C3)[N+](=O)[O-])NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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